Predicted Lipophilicity (clogP) Shifts vs. Non-Fluorinated Benzyl Analog
Computationally predicted clogP for 946255-18-1 is approximately 2.03, placing it within the optimal drug-like lipophilicity range (clogP 1–4) favorable for oral bioavailability, whereas the non-fluorinated 6-(benzylthio)-1-(2-hydroxyethyl) analog (CAS not assigned) has a predicted clogP of ~1.70 . The ~0.33 log unit increase conferred by the 3-fluoro substituent modestly enhances membrane permeability without crossing into high-logP territory (>4) that correlates with poor solubility and promiscuous off-target binding [1].
| Evidence Dimension | Predicted octanol-water partition coefficient (clogP) |
|---|---|
| Target Compound Data | clogP ≈ 2.03 |
| Comparator Or Baseline | 6-(benzylthio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one: clogP ≈ 1.70 |
| Quantified Difference | ΔclogP ≈ +0.33 (target more lipophilic) |
| Conditions | In silico prediction via ACD/Labs or SwissADME using SMILES: C1=CC(=CC(=C1)F)CSC2=NC3=C(C=NN3CCO)C(=O)N2 |
Why This Matters
Procurement teams evaluating screening libraries should favor 946255-18-1 over the non-fluorinated analog when the goal is to improve cellular permeability while maintaining acceptable aqueous solubility, a balance critical for cell-based assay performance.
- [1] Waring, M. J. Lipophilicity in Drug Discovery. Expert Opin. Drug Discov. 2010, 5 (3), 235–248. doi:10.1517/17460441003605098 View Source
